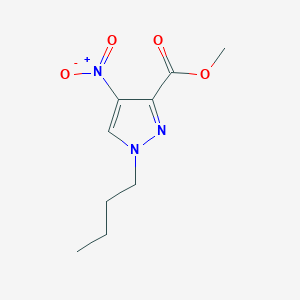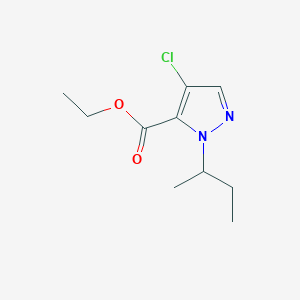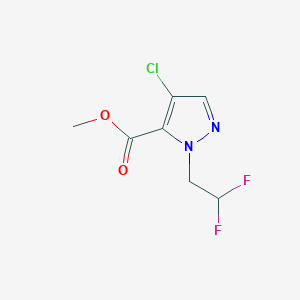![molecular formula C13H18N4 B8037169 5-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B8037169.png)
5-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[Ethyl(phenyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound with a unique structure that combines an ethyl(phenyl)amino group with a methyl-substituted pyrazole ring. The presence of both aromatic and heterocyclic components suggests a potential range of chemical reactivity and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the following key steps:
Formation of the Ethyl(phenyl)amino Intermediate: : React ethylamine with benzaldehyde under acidic conditions to form ethyl(phenyl)amine.
Pyrazole Ring Construction: : The intermediate is then subjected to cyclization with hydrazine and 1-methyl-3-oxobutanamide to form the pyrazole ring.
Final Amination: : The resulting compound is then reacted with formaldehyde and ammonium chloride to introduce the amino group at the 3-position of the pyrazole ring.
Industrial Production Methods
Scaling up this synthesis for industrial purposes would likely involve optimizing reaction conditions for high yield and purity. This might include using catalysts to lower activation energy and employing continuous flow reactors to maintain steady-state conditions.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The amino group can undergo oxidation to form nitroso or nitro derivatives under suitable conditions.
Reduction: : The compound can be reduced to modify the pyrazole ring or the ethyl(phenyl)amino group.
Substitution: : Halogenation, alkylation, or acylation reactions can occur on the phenyl ring or the pyrazole nucleus.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide.
Reduction: : Sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenating agents like N-bromosuccinimide, alkyl halides for alkylation, and acid chlorides for acylation.
Major Products Formed
Oxidation yields nitroso or nitro derivatives.
Reduction leads to amine or alkylated products.
Substitution reactions introduce various functional groups into the aromatic or heterocyclic rings.
Scientific Research Applications
5-{[Ethyl(phenyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine has diverse applications in:
Chemistry: : Serves as an intermediate for synthesizing more complex molecules.
Biology: : Studied for potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Investigated for its potential as a pharmacophore in drug design, targeting specific pathways or enzymes.
Industry: : Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The ethyl(phenyl)amino group can engage in hydrogen bonding or π-π interactions, while the pyrazole ring may contribute to binding specificity through its heteroatoms.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenyl-1H-pyrazol-5-amine: : Shares the pyrazole core but lacks the ethyl(phenyl)amino moiety.
5-(Phenylamino)-1-methyl-1H-pyrazol-3-amine: : Similar structure but without the ethyl group, affecting its reactivity and binding properties.
5-(Ethylamino)-1-methyl-3-phenyl-1H-pyrazole: : Differs in the substitution pattern on the pyrazole ring, leading to different chemical and biological behaviors.
Uniqueness
The unique combination of an ethyl(phenyl)amino group with a 1-methyl-1H-pyrazol-3-amine framework endows the compound with distinctive reactivity and potential for diverse applications. The specific arrangement of functional groups can lead to unique interactions in chemical reactions and biological systems.
Properties
IUPAC Name |
5-[(N-ethylanilino)methyl]-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-17(11-7-5-4-6-8-11)10-12-9-13(14)15-16(12)2/h4-9H,3,10H2,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSODFJKEBMNIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=NN1C)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8037145.png)
![methyl[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine](/img/structure/B8037153.png)
![(2-aminoethyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine](/img/structure/B8037156.png)
![1-methyl-5-{[methyl(phenyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B8037166.png)
![5-[(1,2,3,4,4a,8a-hexahydroquinolin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8037177.png)
![1-methyl-5-[(2-methyl-2,3,3a,7a-tetrahydro-1H-indol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B8037183.png)
